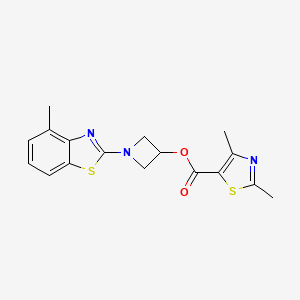

1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate

Beschreibung

The compound 1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate is a heterocyclic hybrid molecule combining benzothiazole, azetidine, and dimethylthiazole-carboxylate moieties. The benzothiazole core is known for its bioactivity in anticancer and antimicrobial contexts, while the thiazole-carboxylate group may enhance solubility and binding affinity .

Eigenschaften

IUPAC Name |

[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl] 2,4-dimethyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S2/c1-9-5-4-6-13-14(9)19-17(24-13)20-7-12(8-20)22-16(21)15-10(2)18-11(3)23-15/h4-6,12H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYKRUWBLVXUKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=C(N=C(S4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate involves multiple steps, typically starting with the formation of the benzothiazole and thiazole rings. Common synthetic routes include:

Diazo-coupling: This process involves the reaction of aniline derivatives with benzothiazole intermediates.

Knoevenagel condensation: This reaction is used to form the thiazole ring by condensing thiazolidine-2,4-dione with aromatic aldehydes in the presence of a base.

Biginelli reaction: A multicomponent reaction that combines urea, aldehydes, and β-keto esters to form the thiazole ring.

Industrial production methods often involve optimizing these reactions for large-scale synthesis, including the use of microwave irradiation and one-pot multicomponent reactions to increase yield and reduce reaction times .

Analyse Chemischer Reaktionen

1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or thiazole rings, often using halogenated reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C14H14N4O2S

- Molecular Weight : 302.35 g/mol

- CAS Number : 2380098-86-0

Its structure features a benzothiazole moiety, which is known for contributing to biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and thiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against a range of bacteria and fungi, suggesting that 1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate may possess similar effects. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as against Mycobacterium tuberculosis .

Anticancer Potential

Benzothiazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related study indicated that thiazole derivatives can act as potent inhibitors of cancer cell growth .

Neuroprotective Effects

Recent research highlights the potential neuroprotective effects of benzothiazole derivatives in models of neurodegenerative diseases such as Alzheimer's disease. Compounds that inhibit the interaction between amyloid-beta peptides and associated proteins have shown promise in reducing neurotoxicity . This suggests that our compound may also contribute to neuroprotection.

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized various thiazole derivatives and tested their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values comparable to traditional antibiotics . This underscores the potential of our compound for further development as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of thiazole-based compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The study highlighted the mechanism of action involving apoptosis and inhibition of cell migration . This reinforces the need for further exploration of 1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate in cancer therapeutics.

Wirkmechanismus

The mechanism of action of 1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of heterocycles:

- Benzothiazole-Azetidine Hybrids : describes 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate (CAS 1396873-76-9), differing in the thiadiazole vs. dimethylthiazole substituent. The dimethyl substitution in the target compound likely enhances steric bulk and lipophilicity, impacting binding interactions .

- Benzimidazole-Thiazole Derivatives: Compounds like 9a–9e () incorporate benzimidazole linked to aryl-thiazole via triazole-acetamide bridges.

- Thiazole-Carboxylate Intermediates : Ethyl 2-acetamido-4-methylthiazole-5-carboxylate () shares the thiazole-carboxylate backbone. The absence of the benzothiazole-azetidine system in this intermediate reduces complexity but provides a synthetic reference for the thiazole segment .

Key Differences and Challenges

- Synthetic Complexity : Coupling the azetidine and benzothiazole moieties requires precise control to avoid side reactions, unlike the more straightforward acetylation in .

Biologische Aktivität

1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzothiazole moiety and an azetidine ring. The molecular formula is with a molecular weight of 320.43 g/mol. Its structural features contribute to its biological activity, particularly in targeting specific enzymes and cellular pathways.

Antimicrobial Activity

Recent studies have shown that derivatives of benzothiazole exhibit potent antimicrobial properties. For instance, compounds similar to 1-(4-methyl-1,3-benzothiazol-2-yl)azetidin have demonstrated significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of bacterial topoisomerases, which are critical for DNA replication .

| Compound | Target Bacteria | IC50 (μg/mL) |

|---|---|---|

| 1-(4-methyl-1,3-benzothiazol-2-yl)azetidin | S. aureus | 0.012 |

| Similar Benzothiazole Derivative | E. coli | 0.015 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it exhibits cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. The observed IC50 values suggest that these compounds could serve as potential leads in cancer therapy.

| Cell Line | IC50 (μg/mL) |

|---|---|

| MDA-MB-231 | 0.0585 |

| SK-Hep-1 | 0.0692 |

| NUGC-3 | 0.00217 |

Enzyme Inhibition

The compound has shown promising results as a monoamine oxidase (MAO) inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's. The inhibition profile indicated that it has a significant effect on both MAO-A and MAO-B isoforms, with IC50 values demonstrating competitive inhibition .

The biological activity of 1-(4-methyl-1,3-benzothiazol-2-yl)azetidin is attributed to its ability to interact with specific molecular targets:

- Topoisomerase Inhibition : The compound's structural similarity to known topoisomerase inhibitors allows it to interfere with bacterial DNA replication.

- MAO Inhibition : By binding to the active site of MAO enzymes, the compound prevents the breakdown of neurotransmitters, which can enhance mood and cognitive function.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to our target exhibited better antibacterial activity than traditional antibiotics like ampicillin .

- Anticancer Research : In a recent investigation into novel anticancer agents, compounds based on the benzothiazole scaffold were shown to induce apoptosis in cancer cells through mitochondrial pathways .

Q & A

Q. Basic

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves ambiguous stereochemistry or regioselectivity in crystalline intermediates .

- HPLC-PDA/MS : Assesses purity (>95% typically required for pharmacological studies) .

How can reaction conditions be optimized to improve yield and purity during synthesis?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid recrystallization .

- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in cross-coupling steps .

- Temperature Control : Reflux in acetic acid (110–120°C) for cyclization steps minimizes side products .

- Continuous Flow Reactors : Reduce reaction times and improve reproducibility for scalable synthesis .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Q. Advanced

- Multi-Technique Validation : Combine 2D NMR (e.g., COSY, HSQC) with computational modeling (DFT) to assign ambiguous proton environments .

- Isotopic Labeling : Track reaction pathways (e.g., ¹³C-labeled reagents) to confirm regioselectivity .

- Crystallographic Refinement : Use single-crystal X-ray data to resolve conflicting NOESY or ROESY results .

What computational methods predict the biological activity and binding mechanisms of this compound?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like protein kinases (e.g., EGFR, VEGFR) .

- MD Simulations : GROMACS or AMBER assess binding stability over time (≥100 ns trajectories) .

- QSAR Models : Relate substituent effects (e.g., methyl vs. methoxy groups) to activity trends using descriptors like logP and polar surface area .

How does structural modification of the benzothiazole and thiazole moieties affect pharmacological activity?

Q. Advanced

| Modification | Impact on Activity | Source |

|---|---|---|

| Benzothiazole 4-methyl | Enhances lipophilicity and blood-brain barrier penetration in CNS-targeted therapies | |

| Thiazole 2,4-dimethyl | Improves metabolic stability by reducing CYP450 oxidation | |

| Azetidine ring | Introduces conformational rigidity, optimizing target binding affinity |

What in vitro models assess the compound's mechanism of action and toxicity?

Q. Advanced

- Kinase Inhibition Assays : Use recombinant enzymes (e.g., EGFR, PI3K) with fluorescence-based ADP-Glo™ kits .

- Cytotoxicity Screening : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme-Linked Targets : Measure inhibition of COX-2 or LOX for anti-inflammatory potential .

- hERG Binding Assays : Patch-clamp electrophysiology to evaluate cardiotoxicity risks .

How are stability and degradation profiles evaluated under physiological conditions?

Q. Advanced

- Forced Degradation Studies : Expose the compound to acidic (pH 1.2), basic (pH 10), oxidative (H₂O₂), and photolytic conditions .

- LC-MS/MS Metabolite Identification : Simulate hepatic metabolism using rat liver microsomes (RLM) or human hepatocytes .

- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage and formulation .

What experimental designs address batch-to-batch variability in biological assays?

Q. Advanced

- Blinded Replicates : Use ≥3 independent syntheses with randomized assay plates to control for synthesis variability .

- Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only controls .

- Statistical Power Analysis : Determine sample size (e.g., n=6 per group) using G*Power software to ensure reproducibility .

How can SAR studies guide the development of analogs with improved selectivity?

Q. Advanced

- Fragment-Based Design : Replace the azetidine ring with pyrrolidine or piperidine to modulate steric effects .

- Bioisosteric Replacement : Substitute thiazole with oxadiazole to reduce off-target interactions .

- Proteomics Profiling : Use Chemoproteomics to identify off-target binding and refine selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.